3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic compound that has garnered attention in various scientific fields, particularly medicinal chemistry and materials science. The compound is characterized by the presence of an ethynyl group and a trifluoromethyl group, which significantly enhance its chemical stability and biological activity. These properties make it a subject of interest for researchers exploring its potential applications in drug development and advanced materials.
This compound can be synthesized through established organic chemistry methods, including coupling reactions and functional group modifications. Its unique structure allows for diverse applications in scientific research.
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide belongs to the class of benzamides, which are compounds containing a benzene ring attached to an amide functional group. The trifluoromethyl substitution classifies it further as a trifluoromethylated compound, known for enhanced lipophilicity and metabolic stability.
The synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide typically involves several key steps:
The molecular formula of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is . Its structure features:
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions:
The mechanism of action for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is primarily explored in biological contexts, particularly its interactions with specific enzymes or receptors. It has been investigated for potential anti-cancer properties, functioning as a kinase inhibitor by mimicking ATP binding sites in target proteins .
Studies indicate that the trifluoromethyl substitution enhances hydrophobic interactions, potentially increasing binding affinity to target proteins involved in cell proliferation pathways.
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide has several notable applications:
The pivotal synthetic route for constructing 3-ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide derivatives relies on the Sonogashira cross-coupling reaction. This palladium-catalyzed process enables the formation of C(sp²)–C(sp) bonds between aryl/vinyl halides and terminal alkynes, providing precise access to the acetylene-functionalized benzamide scaffold. Key methodological advancements include copper-free protocols that eliminate undesired alkyne homocoupling (Glaser coupling) byproducts. As demonstrated in recent kinase inhibitor syntheses, reactions employing PdCl₂(PPh₃)₂ (0.25–2 mol%) with diisopropylamine or triethylamine bases in THF/DMF mixed solvents achieve yields exceeding 85% under mild conditions (25–50°C) [2] [7] [9].
Optimized conditions leverage bulky phosphine ligands (e.g., DTBNpP = di-tert-butylneopentylphosphine) to stabilize monoligated Pd(0) species, enhancing catalytic efficiency for electron-deficient aryl bromides. This is critical for introducing the 3-ethynyl moiety onto benzamide precursors while preserving acid-sensitive functional groups. The acyl Sonogashira variant—coupling acid chlorides with terminal alkynes—further streamlines synthesis of conjugated ynones as intermediates for heterocyclic ring formation [7]. For instance, alkynyl ketones generated via this method serve as precursors to benzimidazolylquinoxalines with demonstrated anticancer activity [5].
Table 1: Sonogashira Conditions for Benzamide Derivatives
Catalyst System | Base/Solvent | Temperature | Yield Range | Key Advantages |
---|---|---|---|---|
PdCl₂(PPh₃)₂/CuI | Et₃N/THF | 50°C | 61–96% | Broad substrate tolerance |
[DTBNpP]Pd(crotyl)Cl (P2) | TMP/DMSO | 25°C | 75–97% | Copper-free, room temperature |
PdCl₂(PPh₃)₂ (Cu-free) | Et₃N (neat) | 40°C | 73–99% | Avoids Cu-mediated side reactions |
PdCl₂(PPh₃)₂ in [BMIm]PF₆ | K₂CO₃/H₂O | 80°C | 89–98% | Recyclable ionic liquid medium |
The trifluoromethyl (CF₃) group at the meta-position of the aniline ring confers exceptional conformational rigidity and metabolic stability to this benzamide scaffold. Electronic effects include:
Complementarily, the 3-ethynyl substituent on the benzoyl ring provides:
Synergistically, these groups enforce a bioactive conformation where the benzamide dihedral angle relative to the trifluoromethylaniline ring is constrained to 27.5° ± 3.1°—optimal for kinase hinge region binding [4].
Structural optimization of the C3'-tail region explores heterocyclic modifications to enhance kinase affinity and selectivity. Key findings from biochemical profiling:
Piperazine Derivatives
Morpholine Derivatives
Table 2: Kinase Inhibition Profiles of Tail-Modified Analogues
Heterocycle | BCR-ABLᴬᴮᴸᴼᴼᴾ IC₅₀ | DDR1 IC₅₀ | log D₇.₄ | Key Structural Interactions |
---|---|---|---|---|
4-Methylpiperazine | 9 nM | 188 nM | 1.9 | Salt bridge with Asp381; H-bond to Ile360 |
Morpholine | >500 nM | 9.4 nM | 1.2 | H-bond to Ser704; hydrophobic packing |
4-Ethylpiperazine (AKE-72) | <0.5 nM (WT); 9 nM (T315I) | N/D | 2.8 | Dual H-bonding; enhanced cellular uptake |
Piperidine | 142 nM | 42 nM | 2.5 | Hydrophobic-only interactions; reduced potency |
Piperidine-based tails demonstrate intermediate activity but suffer from cellular efflux issues (P-gp efflux ratio = 8.7) due to elevated log D values. Hybridization strategies connecting piperazine via methylene spacers (–CH₂–) versus direct linkage improve conformational freedom, enhancing kinase binding entropy (ΔΔG = -1.4 kcal/mol) [3] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1